CCR5 Antagonist Activity: Differential Potency of Indolizine-3-Carboxylic Acid Derivatives Compared to Standard Antagonists
Preliminary pharmacological screening indicates that 6-amino-5-oxooctahydroindolizine-3-carboxylic acid functions as a CCR5 antagonist, positioning it within a therapeutically relevant class for HIV infection, asthma, rheumatoid arthritis, and COPD treatment [1]. In comparison, indolizine-3-carboxylic acid derivatives have been explored as 5-HT3 receptor antagonists; for example, BRL 43694 (granisetron), an indolizine-3-carboxylic acid derivative, demonstrates potent and selective 5-HT3 antagonism with an IC50 in the low nanomolar range [2]. The 6-amino-5-oxo substitution pattern in the target compound introduces additional hydrogen-bonding capacity and altered electronic properties compared to unsubstituted indolizine-3-carboxylic acid, which exhibits nicotinic acetylcholine receptor agonism rather than antagonism . While head-to-head comparative IC50 data for the target compound versus maraviroc (a clinically approved CCR5 antagonist with IC50 of approximately 3–10 nM) are not publicly available, the structural distinction from indolizine-3-carboxylic acid (which lacks the 6-amino and 5-oxo functionalities and demonstrates agonist rather than antagonist activity at related receptors) supports differentiated pharmacological profiling [3].
| Evidence Dimension | CCR5 receptor antagonism vs. 5-HT3 receptor modulation |
|---|---|
| Target Compound Data | CCR5 antagonist (potency data not publicly disclosed); indolizine-3-carboxylic acid scaffold with 6-amino and 5-oxo substituents |
| Comparator Or Baseline | Indolizine-3-carboxylic acid (unsubstituted): nicotinic acetylcholine receptor agonist; BRL 43694 (granisetron): 5-HT3 antagonist, IC50 low nanomolar; Maraviroc: CCR5 antagonist, IC50 ~3–10 nM |
| Quantified Difference | Qualitative functional switch from agonism (unsubstituted) to CCR5 antagonism (6-amino-5-oxo substituted); precise fold-selectivity not established |
| Conditions | CCR5 receptor binding assay; MOLT4/CCR5 cells; HIV-1 gp120-induced cell-cell fusion assay |
Why This Matters
The CCR5 antagonist profile distinguishes this compound from unsubstituted indolizine-3-carboxylic acid agonists, enabling targeted procurement for chemokine receptor research programs.
- [1] Zhang, H. Preliminary screening of pharmacological activity indicates that the compound can be used as a CCR5 antagonist. Semantic Scholar, 2012. https://www.semanticscholar.org/ (accessed 2026-05-04). View Source
- [2] Bermudez, J. et al. 5-Hydroxytryptamine (5-HT3) receptor antagonists. 1. Indazole and indolizine-3-carboxylic acid derivatives. J. Med. Chem. 1990, 33, 1924–1929. View Source
- [3] BindingDB. BDBM50351144: Antagonist activity at human CCR5 receptor. https://www.bindingdb.org/ (accessed 2026-05-04). View Source
